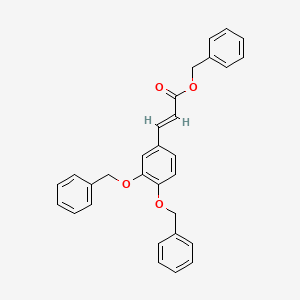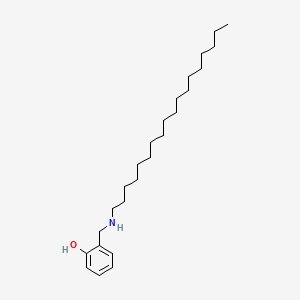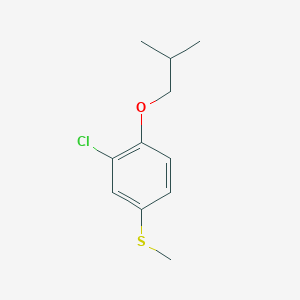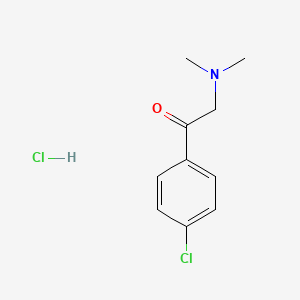
1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(4-Chlorophényl)-2-(diméthylamino)éthanone ; chlorhydrate implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par le 4-chlorobenzaldéhyde et la diméthylamine.
Réaction : Le 4-chlorobenzaldéhyde subit une réaction de condensation avec la diméthylamine en présence d’un agent réducteur tel que le borohydrure de sodium.
Formation de l’éthanone : Le produit intermédiaire est ensuite oxydé pour former la structure éthanone.
Formation du chlorhydrate : Enfin, le composé est traité avec de l’acide chlorhydrique pour former le sel de chlorhydrate.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour manipuler les matières premières et les réactifs.
Catalyseurs : Utilisation de catalyseurs pour augmenter la vitesse de réaction et le rendement.
Purification : Mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-Chlorophényl)-2-(diméthylamino)éthanone ; chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 1-(4-Chlorophényl)-2-(diméthylamino)éthanone ; chlorhydrate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles et comme précurseur de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 1-(4-Chlorophényl)-2-(diméthylamino)éthanone ; chlorhydrate implique :
Cibles moléculaires : Interaction avec des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies : Modulation des voies biochimiques, affectant potentiellement des processus cellulaires tels que la transduction du signal ou le métabolisme.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Chlorophényl)-2-(méthylamino)éthanone : Structure similaire, mais avec un groupe méthylamino au lieu d’un groupe diméthylamino.
1-(4-Bromophényl)-2-(diméthylamino)éthanone : Structure similaire, mais avec un groupe bromophényle au lieu d’un groupe chlorophényle.
Unicité
Le 1-(4-Chlorophényl)-2-(diméthylamino)éthanone ; chlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
2970-49-2 |
|---|---|
Formule moléculaire |
C10H13Cl2NO |
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-12(2)7-10(13)8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3;1H |
Clé InChI |
JXFSRSPGUCFJED-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)C1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
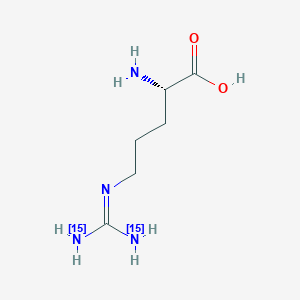


![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
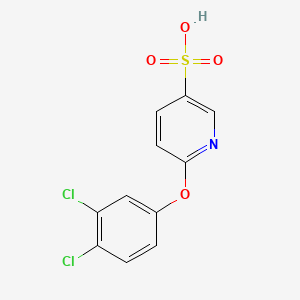
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)


